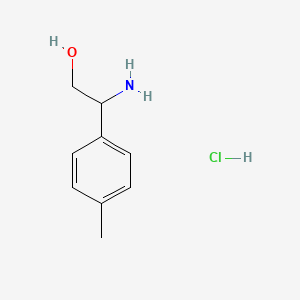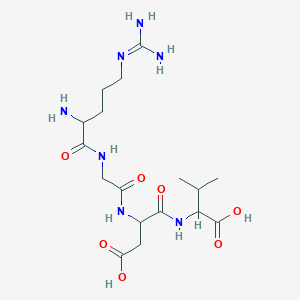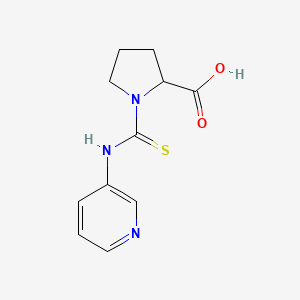![molecular formula C18H25NO6 B12319465 N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12319465.png)
N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 2-(Acetylamino)-2-deoxy-3-O-benzyl–D-glucopyranoside: is a complex organic compound that belongs to the class of glycosides. This compound is characterized by the presence of an allyl group, an acetylamino group, and a benzyl group attached to a glucopyranoside structure. It is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-(Acetylamino)-2-deoxy-3-O-benzyl–D-glucopyranoside typically involves multiple steps, including the protection and deprotection of functional groupsThe benzyl group is then introduced via benzylation, and finally, the allyl group is added through allylation reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Allyl 2-(Acetylamino)-2-deoxy-3-O-benzyl–D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the acetylamino group or to modify the allyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can lead to the formation of deacetylated or deallylated derivatives .
Scientific Research Applications
Chemistry: In chemistry, Allyl 2-(Acetylamino)-2-deoxy-3-O-benzyl–D-glucopyranoside is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions and to develop glycosylated derivatives for biochemical assays. It serves as a model compound for understanding the behavior of glycosides in biological systems .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. For example, glycosylated compounds are investigated for their role in drug delivery and as potential antiviral or anticancer agents .
Industry: In the industrial sector, Allyl 2-(Acetylamino)-2-deoxy-3-O-benzyl–D-glucopyranoside is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Allyl 2-(Acetylamino)-2-deoxy-3-O-benzyl–D-glucopyranoside involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, influencing their structure and function. The allyl and benzyl groups can participate in hydrophobic interactions, further modulating the activity of the compound. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- Allyl 2-(Acetylamino)-2-deoxy-3,6-bis-O-benzyl–D-glucopyranoside
- 2-acetylamino-2-deoxy-b-D-allopyranose
- Allyl chloride
Comparison: Compared to similar compounds, Allyl 2-(Acetylamino)-2-deoxy-3-O-benzyl–D-glucopyranoside is unique due to the presence of both an allyl group and a benzyl group attached to the glucopyranoside structure. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H25NO6 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C18H25NO6/c1-3-9-23-18-15(19-12(2)21)17(16(22)14(10-20)25-18)24-11-13-7-5-4-6-8-13/h3-8,14-18,20,22H,1,9-11H2,2H3,(H,19,21) |
InChI Key |
RRZBCUVUJQCHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC=C)CO)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B12319412.png)






![9H-fluoren-9-ylmethyl N-[1-[[1-[[1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12319466.png)

![(Acetato-kappaO)[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]cobalt](/img/structure/B12319484.png)
